molecular formula C6H4Cl2O B1144256 2-Dichloro Phenol CAS No. 120-84-2

2-Dichloro Phenol

Cat. No.: B1144256
CAS No.: 120-84-2
M. Wt: 163.00136
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Description

Structural Classification and Nomenclature

Dichlorophenols constitute a well-defined family of chemical compounds characterized by their systematic structural variations and distinct nomenclature patterns. These compounds are derivatives of phenol containing precisely two chlorine atoms positioned at different locations on the benzene ring. The systematic classification of dichlorophenols encompasses six distinct isomeric forms, each distinguished by the specific positioning of the chlorine substituents relative to the hydroxyl group.

The six recognized isomers include 2,3-dichlorophenol, 2,4-dichlorophenol, 2,5-dichlorophenol, 2,6-dichlorophenol, 3,4-dichlorophenol, and 3,5-dichlorophenol. Each isomer possesses unique physical and chemical properties that directly correlate with the spatial arrangement of the chlorine atoms. The nomenclature system follows International Union of Pure and Applied Chemistry conventions, where the numbers indicate the positions of chlorine substitution relative to the hydroxyl group designated as position 1.

The molecular formula for all dichlorophenol isomers remains consistent at C₆H₄Cl₂O, with molecular weights ranging from approximately 162.997 to 163.001 depending on the specific isomer. The structural differences among isomers result in varying degrees of acidity, with compounds such as 2,6-dichlorophenol exhibiting significantly higher acidity (pKa = 6.78) compared to simpler chlorinated phenols. This enhanced acidity in certain isomers reflects the cumulative electron-withdrawing effects of multiple chlorine substituents and their relative positions on the aromatic ring.

Table 1: Physical Properties of Major Dichlorophenol Isomers

Property 2,4-Dichlorophenol 2,6-Dichlorophenol
Molecular Weight 162.997 g/mol 163.001 g/mol
Melting Point 42-43°C Not specified
Boiling Point 209-210°C Not specified
Water Solubility 4.5 g/L at 20°C Not specified
pKa Value 7.85 at 25°C 6.78
LogP 3.25 at 20°C Not specified

The chemical behavior of dichlorophenols demonstrates significant variation based on isomeric structure, particularly in terms of reactivity patterns and environmental fate. The positioning of chlorine atoms influences not only the compound's physical properties but also its susceptibility to various degradation pathways and its interaction with biological systems. Understanding these structural-activity relationships proves essential for predicting environmental behavior and optimizing industrial applications.

Historical Development and Scientific Context

The historical development of dichlorophenol chemistry reflects the broader evolution of chlorinated organic compounds in industrial applications throughout the twentieth century. The systematic study and application of dichlorophenols emerged alongside advances in chlorination chemistry and the growing demand for effective antimicrobial agents and chemical intermediates. Early recognition of these compounds' utility stemmed from their pronounced bactericidal properties and their potential as building blocks for more complex chemical structures.

The regulatory and scientific assessment of dichlorophenols has evolved significantly since the mid-twentieth century, reflecting changing understanding of their environmental and health implications. The World Health Organization's approach to dichlorophenols in drinking water guidelines illustrates this evolution, with early standards from 1958, 1963, and 1971 making no reference to these compounds. The first comprehensive evaluation appeared in the 1984 Guidelines for Drinking-water Quality, which recommended against the presence of individual chlorophenols above 0.0001 milligrams per liter for organoleptic reasons.

Subsequent scientific developments led to more nuanced regulatory approaches, with the 1993 Guidelines acknowledging the limited toxicity data available for certain isomers such as 2,4-dichlorophenol while establishing specific guidelines for others. The scientific understanding continued to evolve through the 2004 and 2011 editions of the guidelines, reflecting ongoing research into the environmental fate and potential health implications of these compounds.

The industrial development of dichlorophenols paralleled advances in phenol chlorination technology and the growing demand for synthetic pesticides during the mid-twentieth century. Research into chlorination processes revealed that phenol demonstrates considerable reactivity toward chlorine in dilute aqueous solutions across a wide pH range. This fundamental understanding enabled the development of controlled synthesis methods for specific dichlorophenol isomers required for various industrial applications.

Scientific research has increasingly focused on understanding the environmental fate and transformation pathways of dichlorophenols, particularly their role as degradation products of larger pesticide molecules. Studies have identified 2,4-dichlorophenol as a major degradation product of 2,4-dichlorophenoxyacetic acid in soil and water environments. This recognition has led to extensive research into both the intentional production and unintentional formation of dichlorophenols in various environmental compartments.

Environmental and Industrial Significance

The environmental and industrial significance of dichlorophenols extends across multiple sectors, reflecting their dual nature as both deliberately manufactured chemical intermediates and environmentally persistent degradation products. Industrial applications primarily center on their role as crucial intermediates in the synthesis of more complex chemical compounds, particularly in the pesticide and pharmaceutical industries.

The largest industrial application of 2,4-dichlorophenol involves its use as a chemical intermediate in the production of herbicidal chlorophenoxy acids, most notably 2,4-dichlorophenoxyacetic acid. This application represents a significant portion of the estimated 88 million pounds of annual worldwide production. The compound also serves as a precursor in the synthesis of various 2,4-dichlorophenoxyacetic acid derivatives used as germicides, soil sterilants, and other agricultural chemicals.

Additional industrial applications encompass the production of methyl compounds utilized in mothproofing, antiseptics, and seed disinfectants. The chemical industry also employs 2,4-dichlorophenol in reactions with benzene sulfonyl chloride to produce miticides and in further chlorination processes to synthesize pentachlorophenol wood preservatives. These diverse applications highlight the versatility of dichlorophenols as chemical building blocks in industrial synthesis.

Table 2: Industrial Applications and Production Data

Application Category Primary Use Annual Production Scale
Herbicide Synthesis 2,4-Dichlorophenoxyacetic acid production Major component of 88 million pounds globally
Antimicrobial Products Germicides and antiseptics Moderate scale production
Wood Preservation Pentachlorophenol precursor Specialized applications
Agricultural Chemicals Seed disinfectants and soil sterilants Regional production

Environmental significance of dichlorophenols derives from multiple sources, including direct industrial discharge, formation during water treatment processes, and degradation of parent pesticide compounds. The chlorination processes involved in water treatment can generate dichlorophenols as byproducts, while incineration and combustion of municipal solid waste contribute to environmental releases. Manufacturing processes involving various chlorinated chemicals also produce dichlorophenols as byproducts.

The environmental fate of dichlorophenols involves complex degradation pathways that vary significantly among different isomers and environmental conditions. Research has demonstrated that 2,4-dichlorophenol undergoes sequential anaerobic degradation in freshwater lake sediments through a series of transformations involving multiple microorganisms. The degradation sequence progresses from 2,4-dichlorophenol to 4-chlorophenol, then to phenol, followed by carboxylation to benzoate, and finally degradation to methane and carbon dioxide.

The environmental persistence and bioaccumulation potential of dichlorophenols contribute to their detection in various environmental matrices worldwide. Surface water contamination has been attributed to multiple sources including improper chemical disposal, direct manufacturing discharges, chemical waste disposal sites, and consumer products such as urinal block deodorizers. This widespread environmental presence has prompted extensive monitoring programs and regulatory oversight in many jurisdictions.

Properties

CAS No.

120-84-2

Molecular Formula

C6H4Cl2O

Molecular Weight

163.00136

Synonyms

2-Dichloro Phenol

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dichloro Phenol can be synthesized through various methods, including nucleophilic aromatic substitution and chlorination of phenol. One common method involves the chlorination of phenol in the presence of a catalyst such as iron trichloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, this compound is produced by chlorinating phenol in a chlorination kettle. The process involves adding phenol, chlorobenzene, and a catalyst such as N-methylaniline to the kettle. The temperature is gradually increased to 65-75°C, and chlorine gas is introduced at a controlled rate. The reaction mixture is then heated to 70-100°C to complete the chlorination. After the reaction, the product is purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electrophilic substitution reactions of 2,4-dichlorophenol are primarily driven by the electron-withdrawing effects of the chlorine substituents. Chlorine atoms can direct further electrophilic substitution to the ortho and para positions relative to the hydroxyl group.

  • Chlorination : The chlorination of 2,4-dichlorophenol can lead to the formation of more heavily chlorinated derivatives such as 2,4,6-trichlorophenol. The reaction is facilitated under acidic conditions where chlorine gas or hypochlorous acid is used.

  • Hydroxylation : Enzymatic hydroxylation by specific bacteria can convert 2,4-dichlorophenol into more hydrophilic compounds such as 3,5-dichlorocatechol. The enzyme responsible for this transformation has been characterized as having a high affinity for dichlorophenols .

Oxidation Reactions

Oxidation reactions involving 2,4-dichlorophenol can occur through various pathways:

  • Metal Oxide Catalysis : Studies have shown that 2,4-dichlorophenol can be oxidized by metal oxides like manganese oxides (e.g., delta-MnO₂) at significantly higher rates compared to iron oxides. The oxidation kinetics indicate that these reactions follow pseudo-first-order kinetics with varying rates depending on the metal oxide used .

  • Chlorination by Hypochlorous Acid : The reaction between hypochlorous acid and 2,4-dichlorophenol leads to the formation of reactive dicarbonyl compounds through a complex mechanism involving phenoxy radicals .

Degradation Pathways

The degradation of 2,4-dichlorophenol in environmental settings often involves microbial activity or photodegradation:

  • Microbial Degradation : Specific bacterial strains can utilize dichlorophenols as carbon sources, leading to complete mineralization or conversion into less harmful compounds. For instance, certain strains have been shown to metabolize 2,4-dichlorophenol effectively .

  • Photodegradation : Under UV light exposure, chlorinated phenols can undergo photochemical reactions leading to the breakdown of their aromatic structure and formation of smaller organic molecules.

Reaction Conditions and Yields

Reaction TypeReactantsConditionsProductsYield (%)
Chlorination2,4-Dichlorophenol + Cl₂Acidic medium2,4,6-TrichlorophenolVariable
Hydroxylation2,4-Dichlorophenol + NADPHEnzymatic reaction3,5-DichlorocatecholHigh
Oxidation2,4-Dichlorophenol + MnO₂Aqueous suspensionOxidized productsUp to 50%
Photodegradation2,4-Dichlorophenol + UV lightUV irradiationSmaller organic moleculesVariable

Kinetic Parameters

ParameterValue
Activation Energy (kcal/mol)~14
Rate Constant (k₂)Independent of ionic strength
pH Range for Reaction>6

Scientific Research Applications

2-Dichloro Phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Dichloro Phenol involves its interaction with various molecular targets and pathways. In biological systems, it acts as an electron acceptor in redox reactions. For example, in photosynthesis studies, it is used to study the electron transfer reactions in photosystem II. The compound exists in two forms, “pink” and “blue,” which transform into each other during protonation and deprotonation. Upon reduction, this compound is discolored, indicating its role as an electron acceptor .

Comparison with Similar Compounds

Data Tables

Table 2: Environmental and Regulatory Comparison

Compound Biodegradation Pathway Regulatory Status
2-CP Rapid hydrolysis to cyclopentane Restricted in textile preservation
2,4-DCP Slow, forms chloroacetic acid ZDHC MRSL-listed
2,6-DCP Limited data; likely persistent Under review for pharmaceutical use

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of 2-Dichloro Phenol in synthetic samples?

  • Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (GC-MS, HPLC) to confirm molecular structure. Cross-reference spectral data with standardized databases like the NIST Chemistry WebBook, which provides validated molecular weights (163.001 g/mol), IUPAC identifiers, and CAS Registry numbers (e.g., 591-35-5 for 3,5-dichlorophenol). For purity assessment, employ titration or mass balance calculations after solvent extraction .

Q. What experimental parameters are critical for initial biodegradation studies of this compound using microbial cultures?

  • Methodological Answer : Begin with controlled batch reactors to assess microbial tolerance to this compound. Key parameters include:

  • pH : Optimize between 6.5–7.5 to avoid enzyme denaturation.
  • Temperature : Maintain at 25–30°C for mesophilic microbes.
  • Carbon/Nitrogen Sources : Use minimal media with glucose (0.5–1.0 g/L) and ammonium nitrate (NH₄NO₃, 0.1–0.3 g/L) to isolate degradation efficiency. Monitor degradation kinetics via UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can Plackett-Burman and Box-Behnken designs resolve conflicting variable influences in this compound degradation studies?

  • Methodological Answer :

  • Plackett-Burman Design : Screen 9+ variables (e.g., pH, temperature, trace elements) to identify statistically significant factors (confidence >90%). For example, glucose may inhibit degradation (negative coefficient = -5.83), while pH and temperature synergistically enhance rates (positive interaction coefficient = -3.895) .
  • Box-Behnken Design : Refine significant variables via response surface modeling. For instance, a quadratic model (R² = 0.944) revealed optimal degradation at pH 7.12, 27.77°C, and 1.6 g/L meat extract, achieving 37.3 mg/L/hr experimentally .

Q. What statistical approaches are recommended to validate conflicting toxicity data for this compound across species?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies:

  • Cohort Studies : Aggregate data from human observational studies (e.g., respiratory effects) and lab animal models (e.g., systemic toxicity in rodents).
  • Dose-Response Modeling : Use benchmark dose (BMD) software to compare NOAEL/LOAEL thresholds across exposure routes (oral, dermal). Prioritize studies with >95% confidence intervals and adjust for interspecies metabolic differences .

Q. How can liquid-liquid extraction models (e.g., NRTL) improve separation efficiency of this compound from wastewater?

  • Methodological Answer : Optimize solvent systems (e.g., methyl isobutyl ketone-water) using ternary phase diagrams. The NRTL model predicts interaction parameters (α, τ) for solvent-phenol interactions, achieving <2% deviation between experimental and calculated partition coefficients. Key variables include temperature (25–50°C) and phenol concentration (<1000 ppm) .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in reported degradation rates of this compound under varying media compositions?

  • Methodological Answer : Conduct sensitivity analysis to isolate confounding variables:

  • Media Components : Trace elements (e.g., Mg²⁺, K⁺) may show variable effects due to chelation with phenolic intermediates.
  • Statistical Tools : Use ANOVA to quantify variance contributions. For example, NH₄NO₃ showed 69.6% confidence in degradation studies, suggesting interactions with organic nitrogen sources (e.g., yeast extract) require re-evaluation .

Q. What metabolomic techniques are suitable for mapping this compound degradation pathways in novel microbial strains?

  • Methodological Answer : Combine LC-MS/MS with stable isotope probing (SIP) using ¹³C-labeled phenol. Key steps:

  • Pathway Identification : Detect intermediates (e.g., chlorocatechols) via fragmentation patterns.
  • Enzyme Activity Assays : Quantify dioxygenase and hydrolase activities under optimized pH/temperature conditions.
  • Multi-Omics Integration : Correlate transcriptomic data (e.g., upregulated degradation genes) with metabolite profiles .

Optimization & Model Validation

Q. How can machine learning enhance predictive models for this compound adsorption on alternative substrates (e.g., biochar)?

  • Methodological Answer : Train neural networks on datasets linking substrate properties (surface area, porosity) to adsorption capacities. For example:

  • Input Variables : pH, initial concentration (50–500 mg/L), contact time (1–24 hrs).
  • Validation : Compare predicted vs. experimental isotherms (Langmuir/Freundlich) using RMSE <5%. Open-source tools like Python’s Scikit-learn enable automated hyperparameter tuning .

Q. What validation protocols ensure reproducibility in high-throughput this compound toxicity assays?

  • Methodological Answer : Implement QC/QA measures:

  • Blanks & Controls : Include laboratory/field blanks to detect cross-contamination (e.g., dioxin byproducts).
  • Interlaboratory Calibration : Share reference samples (e.g., NIST-certified chlorophenols) to harmonize LC-MS/MS protocols.
  • Data Transparency : Publish raw spectra and metadata in repositories like PubChem or ChemSpider .

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